3-((2-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with phenylhydrazine and an appropriate aldehyde under acidic conditions to yield the desired imidazo[2,1-c][1,2,4]triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Imidazo[2,1-b]thiazole: Exhibits significant biological activities, including antitubercular properties.
Uniqueness
3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is unique due to its specific combination of an imidazole and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C18H18N4S/c1-14-7-5-6-8-15(14)13-23-18-20-19-17-21(11-12-22(17)18)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3 |
InChI Key |
QHZCHNQSAWLTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Origin of Product |
United States |
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